Human TSHR Antagonist Potency: 82 nM vs. ML224 (NCGC00242364) at 2,100 nM
In a TR-FRET-based cAMP reduction assay using HEK293 cells expressing recombinant human TSHR, 3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide inhibited TSHR with an IC₅₀ of 82 nM [1]. Under comparable cell-based TSHR antagonism conditions, the widely used reference antagonist ML224 (NCGC00242364) exhibits a markedly weaker IC₅₀ of 2.1 µM (2,100 nM) . This ~26-fold potency advantage enables the compound to achieve equivalent target engagement at substantially lower concentrations, reducing the risk of off-target effects at higher test concentrations and potentially lowering the required dose for in vivo study designs.
| Evidence Dimension | Human TSHR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM |
| Comparator Or Baseline | ML224 (NCGC00242364): IC₅₀ = 2,100 nM |
| Quantified Difference | ~26-fold more potent |
| Conditions | Cell-based TR-FRET cAMP assay; human TSHR expressed in HEK293 cells (target compound) vs. comparable cell-based TSHR antagonist assay (ML224) |
Why This Matters
A 26-fold potency difference directly impacts the usable concentration range in cell-based and in vivo experiments, making the compound more suitable for studies requiring sustained TSHR blockade without cytotoxicity or solubility limitations.
- [1] BindingDB BDBM50614116; ChEMBL CHEMBL5285143. Antagonist activity at human TSHR expressed in HEK293 cells; IC50 = 82 nM (Eu-cAMP tracer TR-FRET assay, 2 h incubation). View Source
